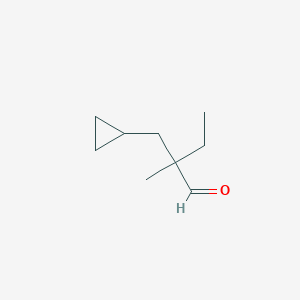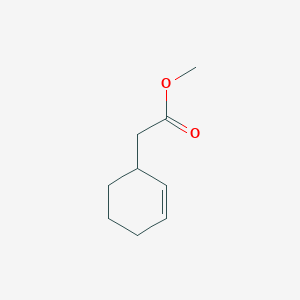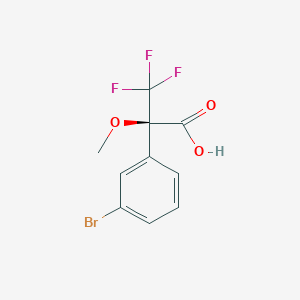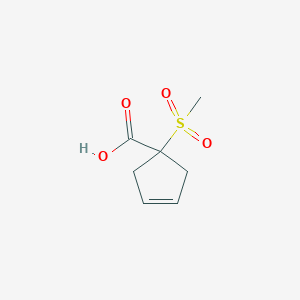
2-(Cyclopropylmethyl)-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-2-methylbutanal is an organic compound characterized by a cyclopropylmethyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the use of cyclopropylmethyl bromide and 2-methylbutanal in a nucleophilic substitution reaction. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-2-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(Cyclopropylmethyl)-2-methylbutanoic acid
Reduction: 2-(Cyclopropylmethyl)-2-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Cyclopropylmethyl)-2-methylbutanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-2-methylbutanal depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the cyclopropylmethyl group and the aldehyde functional group. These groups can participate in various reactions, such as nucleophilic addition and substitution, which are facilitated by the compound’s electronic structure .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl ketone: Similar in structure but with a ketone functional group instead of an aldehyde.
2-(Cyclopropylmethyl)-2-methylbutanoic acid: The oxidized form of 2-(Cyclopropylmethyl)-2-methylbutanal.
2-(Cyclopropylmethyl)-2-methylbutanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a cyclopropylmethyl group and an aldehyde functional group.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-2-methylbutanal |
InChI |
InChI=1S/C9H16O/c1-3-9(2,7-10)6-8-4-5-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
RSYZCCOSENQIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)


![1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13321414.png)







